molecular formula C21H28N2O3 B5523667 (1S*,5R*)-3-[(2-methoxyphenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[(2-methoxyphenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5523667
M. Wt: 356.5 g/mol
InChI Key: LTWBPYZJRYRCPS-ZWKOTPCHSA-N
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Description

(1S*,5R*)-3-[(2-methoxyphenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C21H28N2O3 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.20999276 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Pathways and Molecular Structure

Research has been conducted on the synthesis of diazabicyclo[3.2.2]nonane derivatives, exploring novel synthetic routes and structural analysis. For example, a study by Zezula et al. (2007) discusses a novel divergent synthesis of ortho-hydroxy-E and -F oxide-bridged 5-phenylmorphans, showcasing a synthetic route that eliminates problematic diazonium reactions used in former syntheses (Zezula, Jacobson, & Rice, 2007).

Biological Activities and Applications

σ Receptor Ligands and Cytotoxic Activity

Geiger et al. (2007) synthesized bicyclic σ receptor ligands displaying high affinity and investigated their cell growth inhibition capabilities against human tumor cell lines, indicating potential applications in cancer therapy (Geiger et al., 2007).

Opioid Receptor Affinity

Another study by Siener et al. (2000) on 3,7-diazabicyclo[3.3.1]nonan-9-ones explores their affinity to mu-, delta-, and kappa-opioid receptors, showing considerable affinity for the kappa-receptor, which could be promising for the development of peripheral kappa-agonists (Siener et al., 2000).

Coordination Chemistry and Material Science Applications

Coordination Chemistry

Research by Comba et al. (2016) into hexadentate picolinic acid-based bispidine ligands reveals insights into their coordination chemistry with various metal ions, indicating potential applications in material science and catalysis (Comba, Grimm, Orvig, Rück, & Wadepohl, 2016).

Properties

IUPAC Name

(1S,5R)-3-[2-(2-methoxyphenyl)acetyl]-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-15(2)10-11-23-18-9-8-17(21(23)25)13-22(14-18)20(24)12-16-6-4-5-7-19(16)26-3/h4-7,10,17-18H,8-9,11-14H2,1-3H3/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWBPYZJRYRCPS-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2CCC(C1=O)CN(C2)C(=O)CC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.